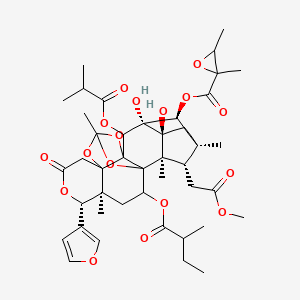
Oleanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleanolic acid is a naturally occurring pentacyclic triterpenoid compound found in over 1600 plant species, particularly in the Oleaceae family, such as olives (Olea europaea). It serves as a protective agent in plants, preventing water loss and acting as a defense barrier against pathogens and herbivores . Oleanolic acid is known for its wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, antidiabetic, antimicrobial, antiviral, hepatoprotective, renoprotective, cardioprotective, neuroprotective, antihypertensive, and lipid-lowering properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oleanolic acid can be synthesized through various methods. One common approach involves the biosynthesis pathway starting from mevalonate to create squalene. Squalene monooxygenase oxidizes squalene to form an epoxide, resulting in 2,3-oxidosqualene. Beta-amyrin synthase then catalyzes the formation of beta-amyrin through a ring formation cascade. Finally, the cytochrome P450 enzyme CYP716AATR2 oxidizes carbon 28, converting it into a carboxylic acid to form oleanolic acid .
Industrial Production Methods
Industrial production of oleanolic acid typically involves extraction from plant sources. Ethanol and methanol are commonly used solvents for extraction due to their high efficiency . Ethanol is preferred over methanol due to its lower toxicity. The extraction process may involve heating, freeze-drying, and grinding of plant materials .
Análisis De Reacciones Químicas
Types of Reactions
Oleanolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: Substitution reactions can occur at the hydroxyl group of oleanolic acid, leading to the formation of esters or ethers.
Major Products
The major products formed from these reactions include oleanolic aldehyde, oleanolic ketone, and oleanolic alcohol .
Aplicaciones Científicas De Investigación
Oleanolic acid has a wide range of scientific research applications:
Mecanismo De Acción
Oleanolic acid exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the Wnt/β-catenin pathway and activate the Hippo/YAP pathway, which are involved in cell proliferation and apoptosis . Additionally, oleanolic acid can modulate the renin-angiotensin system, enhancing fluid balance and maintaining blood pressure homeostasis . It also induces the production of glucagon-like peptide-1 through a TGR5-mediated mechanism, increasing insulin secretion and β-cell regeneration .
Comparación Con Compuestos Similares
Oleanolic acid is often compared with its isomer, ursolic acid, which shares similar biological properties. Both compounds are pentacyclic triterpenoids and exhibit antioxidant, anti-inflammatory, and anticancer activities . Other similar compounds include betulinic acid and glycyrrhetinic acid, which also possess triterpenoid structures and similar pharmacological effects . oleanolic acid is unique in its widespread occurrence in the plant kingdom and its extensive range of biological activities .
Propiedades
Fórmula molecular |
C30H48O3 |
|---|---|
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
(4aS,6aS,6bR,10R,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20?,21?,22?,23-,27+,28-,29-,30+/m1/s1 |
Clave InChI |
MIJYXULNPSFWEK-LGSDIRQTSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B10754018.png)





![[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-16-acetoxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] acetate](/img/structure/B10754048.png)
![(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride](/img/structure/B10754049.png)
![9,12a-dihydroxy-2,3-dimethoxy-12-oxo-6,6a-dihydrochromeno[3,4-b]chromene-8-carboxylic acid](/img/structure/B10754059.png)




